![molecular formula C7H5BrN2 B1279511 4-bromo-1H-benzoimidazole CAS No. 83741-35-9](/img/structure/B1279511.png)
4-bromo-1H-benzoimidazole
Overview
Description
4-Bromo-1H-benzoimidazole is a compound that is part of the benzoimidazole family, which are heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of a bromine atom on the benzene ring of the benzoimidazole structure. The benzoimidazole moiety is a common scaffold in medicinal chemistry due to its resemblance to the nucleotide bases of DNA, which allows it to interact with various biological targets.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through multicomponent reactions, as demonstrated in the one-pot synthesis of substituted 4-arylidene imidazolin-5-ones. This process involves the reaction of l-amino acid methyl esters with iso-, isothio-, or isoselenocyanates, and α-bromoketones . Another approach for synthesizing brominated compounds is the bromide mediated neighboring ester-participating bromocyclizations of o-alkynylbenzoates, which can lead to the formation of 4-bromoisocoumarins when phenyl o-alkynylbenzoate is used as the substrate .
Molecular Structure Analysis
The molecular structure of brominated benzoimidazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was authenticated using single crystal X-ray diffraction, FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV–Visible spectroscopy. Computational methods such as DFT computations also play a crucial role in understanding the molecular structure and stability of these compounds .
Chemical Reactions Analysis
The reactivity of brominated benzoimidazoles can be explored through different chemical reactions. For example, the synthesis of benzo[b][1,4]oxazines in the presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br showcases the use of brominated imidazoles in facilitating cyclization reactions under mild conditions . Additionally, the design and synthesis of novel 1-benzyl-2-butyl-4-chloroimidazole derivatives via a molecular hybridization approach indicate the versatility of brominated imidazoles in forming new chemical entities with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be influenced by the presence of the bromine atom, which can affect their reactivity and interaction with biological targets. The supramolecular architecture of these compounds is often stabilized by strong intermolecular hydrogen bonds and weak halogen contacts, which can be visualized using 3D-Hirshfeld surfaces and 2D-fingerprint plots analysis . The reactivity of these molecules can be further investigated using DFT calculations, molecular dynamics simulations, and molecular docking studies to identify potential reactive sites and biological activity .
Scientific Research Applications
Catalytic Activation Applications
One of the significant applications of 1H-Benzoimidazole derivatives is in catalytic activation. Sharma et al. (2014) describe the use of 1-benzyl-3-phenylchalcogenylmethyl-1,3-dihydrobenzoimidazole-2-chalcogenones, derived from 1H-Benzoimidazole, as unsymmetrical bidentate chalcogen ligands. These ligands, having unique combinations of chalcogenoether and chalcogenone donor sites, are used in synthesizing half-sandwich complexes with potential catalytic applications (Sharma et al., 2014).
Antimicrobial Activity
Several studies have shown the antimicrobial potential of benzoimidazole derivatives. For instance, Xu et al. (2006) developed N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, which are inhibitors of the endo-beta-glucuronidase heparanase, displaying significant antimicrobial activity. Another study by El-Meguid (2014) discusses the synthesis of new compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety, which demonstrated effective antimicrobial properties against various bacteria and fungi (Xu et al., 2006), (El-Meguid, 2014).
Heterocycle Synthesis
Yang et al. (2015) describe a copper-catalyzed domino method for synthesizing nitrogen heterocycle-fused benzoimidazole, showcasing a strategy for constructing biologically interesting heterocycles (Yang et al., 2015).
Antifungal and Antiviral Activities
Research by Sharma et al. (2009) synthesized benzimidazole derivatives that were evaluated for antimicrobial and antiviral potential. Some of these compounds showed selective activity against fungi like Aspergillus niger and viruses such as vaccinia virus and Coxsackie virus B4 (Sharma et al., 2009).
Luminescent Properties
A study by Yang et al. (2010) focused on the luminescent properties of benzimidazole-based ligands. They synthesized trinuclear complexes that exhibited intramolecular π−π stacking and hydrogen-bonded interactions, displaying lanthanide ion-based luminescence (Yang et al., 2010).
Mechanism of Action
Target of Action
4-Bromo-1H-benzoimidazole is a derivative of imidazole, a heterocyclic compound that is known to interact with a broad range of biological targets Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that this compound may interact with a variety of cellular targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate inflammatory responses or prevent the proliferation of cancer cells .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound may influence multiple biochemical pathways . These could include pathways related to cell growth and proliferation, inflammation, and immune response, among others .
Pharmacokinetics
Imidazole derivatives are generally known for their high bioavailability and stability . These properties suggest that this compound may also exhibit favorable pharmacokinetic characteristics.
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that this compound may exert various effects at the molecular and cellular levels . These could include inhibiting the growth of microorganisms, modulating inflammatory responses, or preventing the proliferation of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .
Safety and Hazards
4-Bromo-1H-benzoimidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
properties
IUPAC Name |
4-bromo-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFMGBYYAOIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460142 | |
Record name | 4-bromo-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83741-35-9 | |
Record name | 4-bromo-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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